6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid
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Overview
Description
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C20H18O4 and its molecular weight is 322.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : The compound has been synthesized starting from naphthalene-2,3-diol through a multi-step process, yielding a final product of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This synthesis involves methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).
Derivative Isolation : A derivative, 6,7-dihydroxy-4-(3,4-dihydroxyphenyl)naphthalene-2-carboxylic acid, has been isolated from the liverwort Pellia epiphylla, elucidated using spectroscopic methods, and synthesized independently (Rischmann et al., 1989).
Structural Analysis : The molecular structure, hydrogen bonding, and attractive C-H...O interactions of similar compounds like 5,8-dimethoxy-1-naphthoic acid have been studied, providing insights into the structural and bonding characteristics of naphthalene derivatives (Blackburn & Gerkin, 1997).
Binding to Human Serum Albumin : The bindings of naphthalene-containing compounds (including derivatives similar to the subject compound) to human serum albumin (HSA) have been studied. This research is significant for understanding the absorption and metabolism of these compounds in the body, potentially aiding in drug design (Wang et al., 2020).
Natural Occurrence and Applications
Natural Derivatives : Research has identified naphthalene derivatives in various plant species, contributing to the understanding of natural pigments and potential pharmacological applications. For instance, derivatives have been isolated from Ventilago species, indicating the widespread occurrence of similar compounds in nature (Hanumaiah et al., 1985).
Labeling Reagent in Chromatography : A derivative, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, has been synthesized and used as a highly reactive and sensitive labeling reagent for carboxylic acids in liquid chromatography, demonstrating its utility in analytical chemistry (Tanaka et al., 1994).
Cycloxygenase Inhibitory Properties : Some naphthalene derivatives have shown potential as cycloxygenase inhibitors, suggesting possible therapeutic applications in the treatment of inflammation and pain (Nencetti et al., 2015).
Mechanism of Action
Mode of Action
Biochemical Pathways
Naphthalene derivatives are known to be involved in a wide range of biochemical reactions
Result of Action
It is expected that the compound’s interaction with its targets would lead to changes at the molecular and cellular levels, but specific details are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with biological targets .
Properties
IUPAC Name |
6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-4-6-13(7-5-12)16-9-15(20(21)22)8-14-10-18(23-2)19(24-3)11-17(14)16/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRIGQKVUUJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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